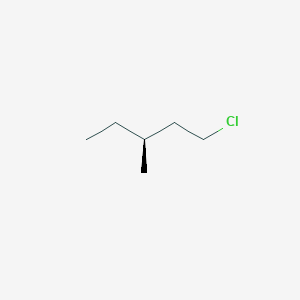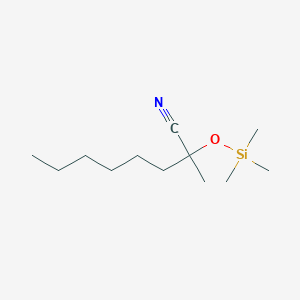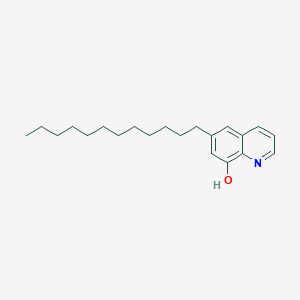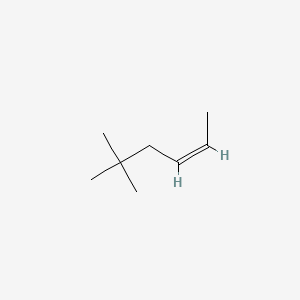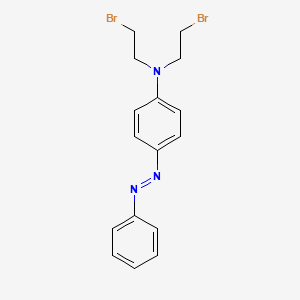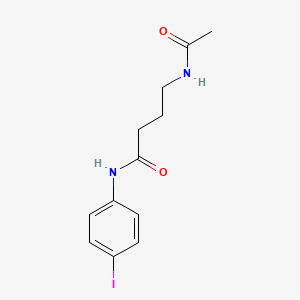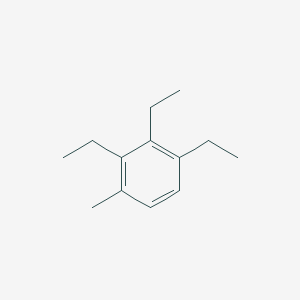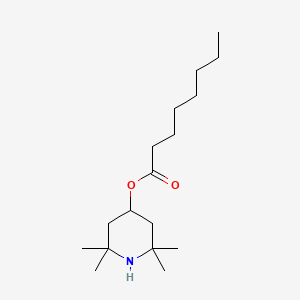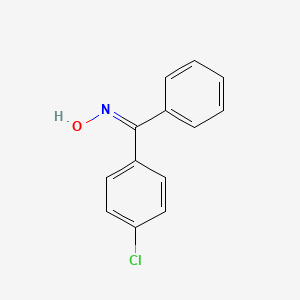
Benzophenone, 4-chloro-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 4-chloro-, oxime: is an organic compound that belongs to the class of oximes. It is derived from benzophenone, a widely used chemical in various industries. The addition of a chloro group at the 4-position and the oxime functional group makes this compound unique and valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Oxime: Benzophenone, 4-chloro-, oxime can be synthesized by reacting 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
Beckmann Rearrangement: Another method involves the Beckmann rearrangement, where the oxime is converted to an amide using acidic conditions.
Industrial Production Methods: Industrial production often employs the Beckmann rearrangement due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzophenone, 4-chloro-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Amides: Formed through Beckmann rearrangement.
Nitriles: Result from oxidation reactions.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Amides: Benzophenone, 4-chloro-, oxime is used in the synthesis of amides through the Beckmann rearrangement.
Ligand in Coordination Chemistry: The oxime group can act as a ligand, forming complexes with metal ions.
Biology and Medicine:
Photophysical Probes: Benzophenone derivatives are used as photophysical probes to study peptide-protein interactions.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications.
Industry:
Polymer Production: Used in the production of polymers such as Nylon 6 through the Beckmann rearrangement of cyclohexanone oxime.
Agricultural Chemicals: Employed in the synthesis of fungicides and herbicides.
Mechanism of Action
The primary mechanism of action for Benzophenone, 4-chloro-, oxime involves the Beckmann rearrangement . In this reaction, the oxime group is converted to an amide under acidic conditions. The mechanism includes the following steps :
Protonation: The oxime oxygen is protonated by an acid.
Migration: An alkyl or aryl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis: The nitrilium ion is attacked by water, leading to the formation of an amide.
Comparison with Similar Compounds
Benzophenone Oxime: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chlorobenzophenone: Lacks the oxime group, limiting its applications in amide synthesis.
Cyclohexanone Oxime: Used in the production of Nylon 6, similar to Benzophenone, 4-chloro-, oxime.
Uniqueness:
- The presence of both the chloro and oxime groups in this compound makes it versatile for various chemical reactions and applications. Its ability to undergo Beckmann rearrangement efficiently is a significant advantage .
Properties
CAS No. |
38032-14-3 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
InChI Key |
NIMKUYDSEKAHMG-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


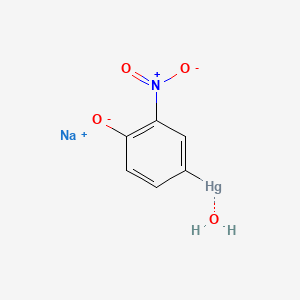
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
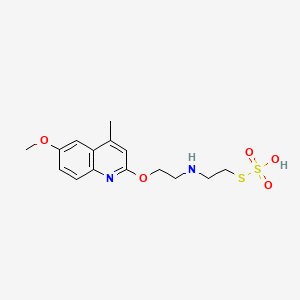
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

